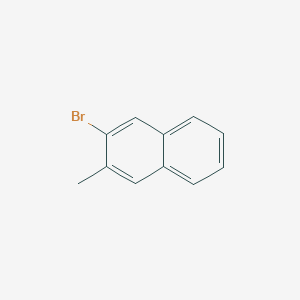

2-Bromo-3-methylnaphthalene

Overview

Description

Synthesis Analysis

The synthesis of bromo-methylnaphthalene derivatives often involves multi-step chemical reactions, including the Diels-Alder reaction, electrophilic aromatic substitution, and free radical halogenation. For instance, the synthesis of related compounds like 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene through a mixture of regioisomeric reactions has been documented (Onyango et al., 2015).

Molecular Structure Analysis

Molecular structure analysis involves understanding the compound's geometric configuration and electronic structure. For 2-Bromo-3-methylnaphthalene, experimental and theoretical spectroscopic analyses, including FT-IR, FT-Raman, and UV-VIS, along with DFT calculations, provide insights into its vibrational, electronic, and charge transfer properties (Saji et al., 2021).

Chemical Reactions and Properties

The chemical behavior of this compound includes its reactivity in various chemical reactions and its interaction with other compounds. For example, its reaction with enneacarbonyldi-iron leads to the formation of a new π-complex with a trimethylenemethane-type ligand, showcasing its potential in complex chemical synthesis (Nesmeyanov et al., 1970).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its handling and application in various contexts. For related compounds, the characterization of polymorphism, such as in 2-methylnaphthalene, provides valuable information on the different crystalline forms and their stability across temperatures (Meresse et al., 1983).

Chemical Properties Analysis

The chemical properties analysis focuses on the reactivity, stability, and chemical transformations of this compound. Its oxidation mechanism, particularly initiated by OH radicals, illustrates the compound's behavior under atmospheric conditions and provides insights into its environmental persistence and degradation pathways (Wu et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactions

- 2-Bromo-3-methylnaphthalene and its derivatives are often used in organic synthesis. For example, the Diels-Alder reaction with 2-methylfuran and 3-bromobenzyne yields 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation afford 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene (Onyango et al., 2015).

- Bromination of 2-methylnaphthalene at low temperatures results in 1-bromo-2-methylnaphthalene, which can be further reacted with sodium methoxide to obtain 1-methoxy-2-methylnaphthalene (Wang Hai-yang, 2009).

Intermediate in Pharmaceutical Preparations

- Compounds like 2-Bromo-6-methoxynaphthalene, related to this compound, are important intermediates in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen (Wei-Ming Xu & Hong-Qiang He, 2010).

Material Science and Engineering

- Studies of crystalline forms of related compounds, like 2-methylnaphthalene, provide insights into molecular interactions and material properties. For example, 2-methylnaphthalene shows three distinct crystalline forms, which are relevant in the context of molecular engineering and design (Meresse et al., 1983).

Environmental and Analytical Chemistry

- Selective sensing applications are also prominent. For instance, 1-bromo-2-methylnaphthalene has been used in the selective recognition of Cu(II) ions through dynamic phosphorescence quenching (Yu Wang et al., 2005).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-methylnaphthalene are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination.

properties

IUPAC Name |

2-bromo-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYUUWGCGPVNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298366 | |

| Record name | 2-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939-15-1 | |

| Record name | 939-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-bromo-3-methylnaphthalene in Vitamin K synthesis?

A1: this compound serves as a crucial building block in a novel synthesis of Vitamin K1 and K2, as described in the research paper "A new synthesis of vitamin K via π-allylnickel intermediates" []. The compound, specifically in its bis(methoxymethyl) ether (6a) or diacetate (6b) derivative form, reacts with bis-(1–3-η-3-alkylbut-2-enyl)di-µ-bromodinickel complexes to form Vitamin K derivatives []. This reaction proceeds with high yield and offers control over the stereochemistry of the final product, making it a valuable approach in Vitamin K synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)